Methyl 6-(4-formylpiperazin-1-yl)nicotinate
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Overview
Description
Methyl 6-(4-formylpiperazin-1-yl)nicotinate is a chemical compound with the molecular formula C12H15N3O3. It is a derivative of nicotinic acid and contains a piperazine ring substituted with a formyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-formylpiperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperazine derivativesThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-formylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of Methyl 6-(4-carboxypiperazin-1-yl)nicotinate.
Reduction: Formation of Methyl 6-(4-hydroxymethylpiperazin-1-yl)nicotinate.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(4-formylpiperazin-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(4-formylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperazine ring may also interact with receptor sites, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(4-methylpiperazin-1-yl)nicotinate
- Methyl 6-(4-benzylpiperazin-1-yl)nicotinate
- Methyl 6-(4-hydroxypiperazin-1-yl)nicotinate
Uniqueness
Methyl 6-(4-formylpiperazin-1-yl)nicotinate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific research applications and potential therapeutic uses .
Biological Activity
Methyl 6-(4-formylpiperazin-1-yl)nicotinate is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics, which combine a nicotinate moiety with a piperazine derivative. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N4O2, with a molecular weight of approximately 248.30 g/mol. The compound features both piperazine and nicotinate groups, which are known to contribute to diverse biological activities.
Structural Comparison
A comparison with structurally similar compounds can highlight the unique features of this compound:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl Nicotinate | Methyl Nicotinate | Simple ester; involved in metabolic processes. |
Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate | Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate | Methyl substitution alters biological activity. |
Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate | Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate | Isopropyl group may enhance lipophilicity. |
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria, suggesting potential use in treating infections.
- Cytotoxicity : Initial studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its role as an anticancer agent.
- Neuroprotective Effects : The piperazine component may contribute to neuroprotective properties, making it a candidate for neurological disorder treatments.
The specific mechanisms by which this compound exerts its biological effects remain under investigation. Proposed mechanisms include:
- Receptor Interaction : Binding affinity studies may reveal interactions with various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Biofilm Disruption : Similar compounds have been noted for their ability to disrupt bacterial biofilms, which could be relevant for treating chronic infections.
Study on Antimicrobial Activity
A study focusing on the antimicrobial properties of related compounds reported that derivatives with piperazine moieties demonstrated significant inhibition against Staphylococcus aureus biofilms. This suggests that this compound could have similar effects, potentially aiding in the management of antibiotic-resistant infections .
Cytotoxicity Assessment
In vitro studies assessing the cytotoxic effects of related compounds revealed varying degrees of activity against cancer cell lines such as HeLa and MCF7. These findings indicate that this compound may also possess anticancer properties worth exploring further .
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
methyl 6-(4-formylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-18-12(17)10-2-3-11(13-8-10)15-6-4-14(9-16)5-7-15/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
KBQAOZVDCIFEEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C=O |
Origin of Product |
United States |
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